molecular formula C12H17N3O4 B12585580 Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate CAS No. 629648-22-2

Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate

Cat. No.: B12585580
CAS No.: 629648-22-2
M. Wt: 267.28 g/mol
InChI Key: WDZJUXZGEPUFBC-UHFFFAOYSA-N
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Description

Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamate group attached to a nitrophenyl ring, which is further substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate typically involves the reaction of 4-(dimethylamino)-3-nitrophenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:

4-(dimethylamino)-3-nitrophenol+isopropyl chloroformatePropan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate\text{4-(dimethylamino)-3-nitrophenol} + \text{isopropyl chloroformate} \rightarrow \text{this compound} 4-(dimethylamino)-3-nitrophenol+isopropyl chloroformate→Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Reduction: The major product formed is Propan-2-yl [4-(amino)-3-nitrophenyl]carbamate.

    Substitution: The products depend on the substituent introduced, such as Propan-2-yl [4-(dimethylamino)-3-alkylphenyl]carbamate.

Scientific Research Applications

Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The nitrophenyl group plays a crucial role in its activity, and the dimethylamino group enhances its binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-PRODAN: A compound with similar structural features but different photophysical properties.

    Dimethylaminoisopropanol: An amino alcohol used as a building block in organic synthesis.

Uniqueness

Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

629648-22-2

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

propan-2-yl N-[4-(dimethylamino)-3-nitrophenyl]carbamate

InChI

InChI=1S/C12H17N3O4/c1-8(2)19-12(16)13-9-5-6-10(14(3)4)11(7-9)15(17)18/h5-8H,1-4H3,(H,13,16)

InChI Key

WDZJUXZGEPUFBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC(=C(C=C1)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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